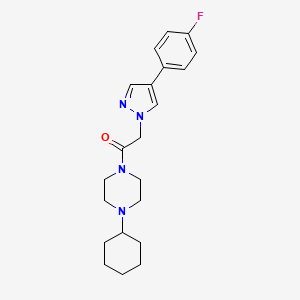

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone

Description

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a synthetic small molecule characterized by a central ethanone backbone substituted with a 4-cyclohexylpiperazine moiety and a 4-(4-fluorophenyl)pyrazole group. Its structural complexity arises from the combination of a lipophilic cyclohexyl group, a polar piperazine ring, and an aromatic fluorophenyl-pyrazole system, which may influence its pharmacokinetic properties and target binding efficiency.

Properties

IUPAC Name |

1-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O/c22-19-8-6-17(7-9-19)18-14-23-26(15-18)16-21(27)25-12-10-24(11-13-25)20-4-2-1-3-5-20/h6-9,14-15,20H,1-5,10-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXXLPOSFOMWKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.

Cyclohexylpiperazine synthesis: Cyclohexylamine reacts with piperazine to form the cyclohexylpiperazine moiety.

Coupling reaction: The final step involves coupling the cyclohexylpiperazine with the fluorophenyl-pyrazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds similar to 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone exhibit a range of biological activities:

Antimicrobial Activity

Some derivatives have shown significant antimicrobial properties. For instance, compounds incorporating piperazine rings have been evaluated for their efficacy against various bacterial strains, demonstrating promising results comparable to established antimicrobial agents .

Anticancer Potential

Studies have indicated that related compounds can inhibit cancer cell proliferation. For example, certain derivatives have been tested against human liver cancer cell lines (HepG2), showing selectivity indices that suggest they may outperform traditional chemotherapeutics like methotrexate .

Neuropharmacological Effects

Given the presence of the piperazine moiety, there is potential for these compounds to exhibit neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

- Antimicrobial Evaluation : A series of novel piperazine derivatives were synthesized and evaluated for their antimicrobial activity using serial dilution methods. Some compounds demonstrated significant activity against both bacterial and fungal strains .

- Molecular Docking Studies : Computational studies have been conducted to understand the interaction between these compounds and biological targets at the molecular level. These studies often reveal critical insights into how structural modifications can enhance biological activity .

- Cancer Cell Line Testing : Research involving various synthesized derivatives has shown that specific modifications can lead to enhanced anticancer activity against HepG2 cell lines, indicating a promising avenue for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of structurally and functionally related compounds:

Structural and Functional Insights

Substitution with sulfonyl groups (e.g., ) introduces polarity, which may alter solubility and target selectivity .

Pyrazole-Based Compounds :

- Fluorophenyl-pyrazole systems (target compound, 4f) are associated with antimicrobial activity, as seen in pyrazoline derivatives with antifungal and analgesic properties .

- Trifluoromethyl-pyrazole moieties (e.g., oxathiapiprolin) are critical for fungicidal activity, suggesting fluorinated groups enhance target binding .

Indole-containing analogs () suggest possible central nervous system (CNS) applications, but the target compound’s cyclohexyl group may limit blood-brain barrier penetration compared to diphenylmethyl substituents .

Crystallographic refinement tools like SHELXL () are widely used to resolve structures of similar ethanone derivatives .

Biological Activity

1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H31FN4O |

| Molecular Weight | 402.51 g/mol |

| LogP | 2.597 |

| Polar Surface Area | 40.095 Ų |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes in the body. It has been shown to exhibit antitumor , anxiolytic , and antimicrobial properties.

-

Antitumor Activity :

- Studies indicate that derivatives of pyrazole compounds, including those similar to this compound, can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against neuroblastoma and fibroblast cell lines, achieving around 50% inhibition at concentrations of 100 μM .

- Anxiolytic Effects :

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

-

Study on Antitumor Activity :

A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on SH-SY5Y neuroblastoma cells. The most potent derivative exhibited an IC50 comparable to standard chemotherapeutic agents like vincristine . -

Anxiolytic Activity Assessment :

In a study evaluating the anxiolytic effects of structurally similar compounds, significant behavioral changes were observed in animal models, indicating potential therapeutic applications for anxiety disorders .

Q & A

Basic: What are the optimal synthetic routes for 1-(4-cyclohexylpiperazin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone, and what factors influence regioselectivity?

Methodological Answer:

The synthesis typically involves coupling a cyclohexylpiperazine moiety with a 4-(4-fluorophenyl)-1H-pyrazole ethanone precursor. A regioselective approach (e.g., Ullmann coupling or nucleophilic substitution) is critical due to the steric and electronic effects of the fluorophenyl and piperazine groups. For example:

- Step 1: Synthesize 4-(4-fluorophenyl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with fluorinated diketones .

- Step 2: React the pyrazole with chloroethyl ketone to form the ethanone intermediate.

- Step 3: Introduce the 4-cyclohexylpiperazine group under anhydrous conditions using DMF as a solvent and K₂CO₃ as a base to minimize side reactions .

Key Factors:

- Regioselectivity: Steric hindrance from the cyclohexyl group and electronic effects of the fluorine atom influence reaction sites.

- Yield Optimization: Use of Pd catalysts or microwave-assisted synthesis can improve efficiency (e.g., 70–85% yields reported in analogous compounds) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Techniques and Protocols:

- X-ray Crystallography: Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). The cyclohexylpiperazine group often adopts a chair conformation, while the fluorophenyl-pyrazole moiety exhibits planar geometry .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.6–8.3 ppm correspond to pyrazole and fluorophenyl protons.

- ¹³C NMR: Carbonyl signals appear at ~200 ppm, with piperazine carbons at 45–55 ppm .

- DFT Calculations: Analyze electronic distribution (e.g., HOMO-LUMO gaps) using Gaussian09 to predict reactivity at the ketone or piperazine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.